N-(2,5-dimethylphenyl)-3-iodobenzamide

説明

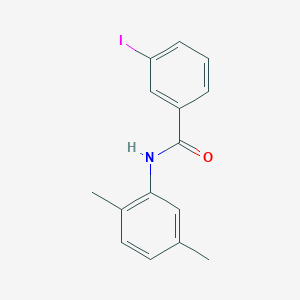

N-(2,5-Dimethylphenyl)-3-iodobenzamide (molecular formula: C₁₅H₁₄INO; molecular weight: 363.19 g/mol) is a benzamide derivative featuring an iodine atom at the 3-position of the benzoyl group and a 2,5-dimethylphenyl substituent on the amide nitrogen (Fig. 1). The iodine atom contributes significant electronegativity and polarizability, while the 2,5-dimethylphenyl group introduces steric bulk and lipophilicity, influencing both solubility and binding interactions .

特性

分子式 |

C15H14INO |

|---|---|

分子量 |

351.18g/mol |

IUPAC名 |

N-(2,5-dimethylphenyl)-3-iodobenzamide |

InChI |

InChI=1S/C15H14INO/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |

InChIキー |

KGVMWYHEROJLKO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)I |

正規SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)I |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

N-(Disubstituted-Phenyl)-3-Hydroxynaphthalene-2-Carboxamides

A study evaluated 24 N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts. Key findings include:

- Substituent Position and Activity : Compounds with 2,5-dimethylphenyl (IC₅₀ ~10 µM) and 3,5-dimethylphenyl groups exhibited the highest PET-inhibiting activity. The 2,5-dimethyl substitution pattern aligns with N-(2,5-dimethylphenyl)-3-iodobenzamide, suggesting that steric and electronic effects at these positions enhance target engagement .

- Electron-Withdrawing Effects: The study highlighted that electron-withdrawing substituents (e.g., fluorine) improve activity.

Table 1: Key Structural and Activity Comparisons

N-(2,5-Dimethylphenyl)benzenesulfonamide

Crystallographic studies of N-(2,5-dimethylphenyl)benzenesulfonamide (I) revealed:

- Conformational Effects : The N–C bond adopts a gauche conformation with a torsion angle of 62.7°, influenced by steric interactions between the 2,5-dimethylphenyl group and sulfonamide moiety. This contrasts with N-(2,6-dimethylphenyl) analogs (torsion angle: 44.9°), where closer substituents restrict rotation .

N-(2,5-Dimethylphenyl)succinamic Acid Monohydrate

This compound’s crystal structure demonstrated:

- Hydrogen-Bonding Patterns : The amide N–H group adopts a syn conformation relative to the ortho-methyl group, facilitating intermolecular O–H···O and N–H···O hydrogen bonds. Such interactions are critical for crystal packing and may influence solubility and stability in benzamide derivatives .

- Comparison to Benzamides : Unlike succinamic acid derivatives, this compound lacks a carboxylic acid group but retains the amide functionality. The iodine atom may alter hydrogen-bonding capacity compared to oxygen-based substituents .

Halogenated Benzamide Analogs

N-[2-(2-Fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide shares structural motifs with the target compound, including a benzamide core and halogen substituents. Fluorine’s small size and high electronegativity contrast with iodine’s larger atomic radius and polarizability, which may enhance van der Waals interactions in hydrophobic binding pockets .

Key Structural and Functional Insights

- Substituent Position : The 2,5-dimethylphenyl group optimizes steric bulk without impeding rotational freedom, as seen in sulfonamide and carboxamide studies .

- Halogen Effects: Iodine’s electron-withdrawing nature and lipophilicity may improve membrane permeability and target affinity compared to non-halogenated or fluorine-containing analogs .

- Conformational Flexibility : The gauche conformation in sulfonamides and hydrogen-bonding patterns in succinamic acids highlight the importance of substituent-driven molecular geometry in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。